molecular formula C15H32N4O4 B1201048 Sporaricin B CAS No. 68743-78-2

Sporaricin B

Cat. No.: B1201048
CAS No.: 68743-78-2
M. Wt: 332.44 g/mol
InChI Key: YGRYQFMCQIZSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sporaricin B is a member of the sporaricin antibiotic complex, first isolated in 1979 from Saccharopolyspora hirsuta subsp. kobensis . As an aminoglycoside, it exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its structural framework includes an aminocyclitol core linked to sugar moieties, a hallmark of aminoglycosides. While Sporaricin A and B share a common biosynthetic origin, this compound differs in specific functional groups, which influence its biological activity and toxicity profile .

Properties

CAS No.

68743-78-2

Molecular Formula

C15H32N4O4

Molecular Weight

332.44 g/mol

IUPAC Name

3-amino-2-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

InChI

InChI=1S/C15H32N4O4/c1-7(16)10-5-4-8(17)15(22-10)23-14-9(18)6-11(21-3)12(19-2)13(14)20/h7-15,19-20H,4-6,16-18H2,1-3H3

InChI Key

YGRYQFMCQIZSDG-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N)N

Other CAS No.

71657-28-8

Synonyms

KA 6606
sporaricin A
sporaricin B
sporaricin E
sporaricins

Origin of Product

United States

Comparison with Similar Compounds

Fluorinated Sporaricin Analogues

Structural modifications of Sporaricin A and B have been explored to enhance efficacy and reduce toxicity. Fluorination at the C-3 position of Sporaricin A yielded derivatives such as 3-deoxy-3-fluoro Sporaricin A (16) , 3-fluoro-3-deoxymethoxy Sporaricin A (17) , and 3-difluoro Sporaricin A (18) .

Key Findings :

Compound Antibacterial Activity (Relative to Sporaricin A) Acute Toxicity (Mouse LD₅₀)
Sporaricin A Baseline 1× (Reference)
16 Lower ~0.5×
17 Higher ~0.7×
18 Significantly lower ~2×
  • Compound 17 demonstrated superior activity, attributed to optimal fluorine placement enhancing target binding.
  • Compound 18 , with dual fluorination, showed reduced activity and higher toxicity, likely due to steric hindrance and metabolic instability .

Glysperin Complex (Glysperins A, B, and C)

The Glysperin complex shares structural similarities with sporaricin, particularly in their polyamine and sugar components. Glysperin A contains L-alanine, p-hydroxybenzoic acid, a C₁₁-alkyltetramine, and four sugar groups, including a novel 6-deoxy-D-xylose-6-ene-5-ketose .

Structural and Functional Contrasts :

Feature Sporaricin B Glysperin A
Core structure Aminocyclitol + sugars Polyamine + aromatic acid + sugars
Sugar moieties Common aminoglycoside sugars Unique 6-deoxy-D-xylose derivative
Antibacterial spectrum Broad-spectrum Narrower (Gram-positive focus)
Toxicity Moderate Higher (linked to polyamines)

Glysperin B replaces the terminal polyamine with spermidine, while Glysperin C substitutes a glucose moiety, further diversifying their activity profiles .

Fortimicins A and B

Fortimicins are pseudodisaccharide aminoglycosides containing the novel aminocyclitol fortamine, distinct from this compound's core structure. Fortimicin A includes 6-epi-purpurosamine B and a glycyl amide, whereas Fortimicin B lacks the amide group .

Activity and Structural Comparison :

Parameter This compound Fortimicin A
Aminocyclitol Unspecified (likely 2-deoxystreptamine) Fortamine (1,4-diamine with N/O-methylation)
Sugar linkage Glycosidic Pseudodisaccharide
Antibacterial potency Moderate High (broad-spectrum)
Resistance profile Susceptible to common mechanisms Lower resistance emergence

Fortimicin A’s unique stereochemistry and methylation confer resistance to enzymatic degradation, a limitation observed in this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.